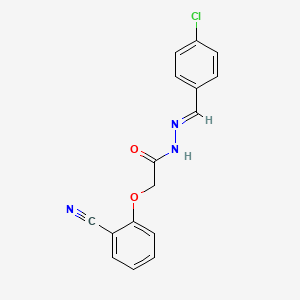
4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide is a chemical compound with various applications in scientific research, particularly in the field of medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of similar derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, involves physicochemical and spectral methods, including IR, 1HNMR, and 13CNMR techniques (Thakral, Narang, Kumar & Singh, 2020).
Molecular Structure Analysis
- Molecular structure investigations often employ techniques like FT-IR, molecular docking, and X-ray diffraction. For example, studies on 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provided insights into molecular geometry and electron interactions (Kumar et al., 2014).
Chemical Reactions and Properties
- The reactivity and properties of this compound and its derivatives can be understood through various analyses, including spectroscopic properties and DFT calculations (He et al., 2014).
Physical Properties Analysis
- Studies on similar compounds, like 4-chloro-2-fluoro-5-nitrobenzoic acid, reveal physical properties that are crucial for solid-phase synthesis and the preparation of various heterocyclic scaffolds (Křupková et al., 2013).
Chemical Properties Analysis
- The chemical properties of such compounds can be analyzed through a variety of methods, including reductive chemistry and the study of their reactivity under different conditions, as exemplified by studies on related nitrobenzamides (Palmer et al., 1995).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves binding to the target receptors, which can influence the function of these receptors and lead to various downstream effects .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVFNGKXLUFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)
![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
